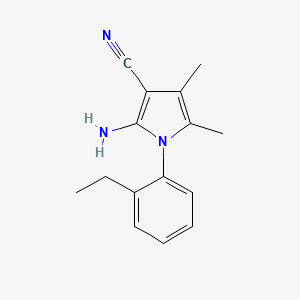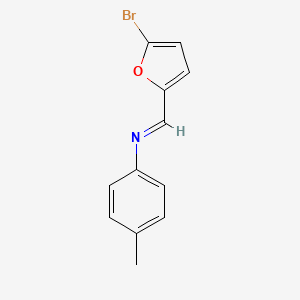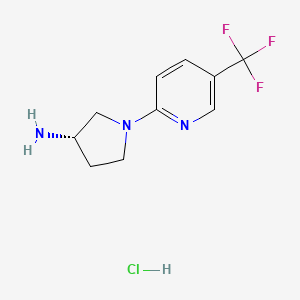
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine or pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine and pyridine rings contribute to its overall stability and reactivity. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
- ®-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
- 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
Uniqueness
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13ClF3N3 |
|---|---|
Peso molecular |
267.68 g/mol |
Nombre IUPAC |
(3S)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N3.ClH/c11-10(12,13)7-1-2-9(15-5-7)16-4-3-8(14)6-16;/h1-2,5,8H,3-4,6,14H2;1H/t8-;/m0./s1 |
Clave InChI |
YILGAQFRPWNFLR-QRPNPIFTSA-N |
SMILES isomérico |
C1CN(C[C@H]1N)C2=NC=C(C=C2)C(F)(F)F.Cl |
SMILES canónico |
C1CN(CC1N)C2=NC=C(C=C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
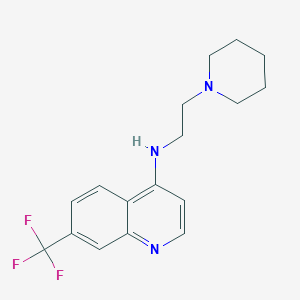
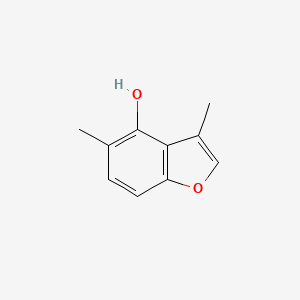
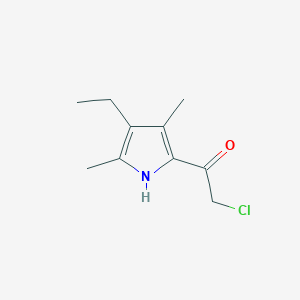
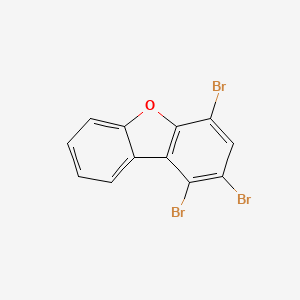
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
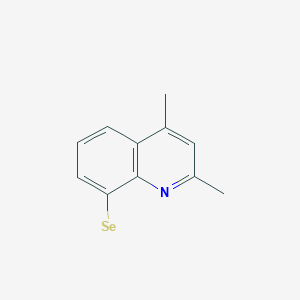
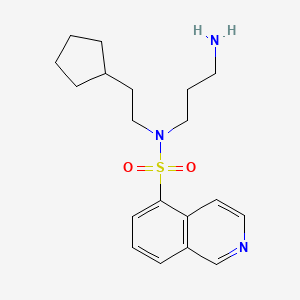
![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)

